5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole

Overview

Description

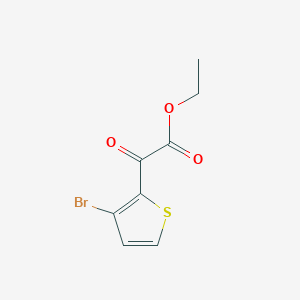

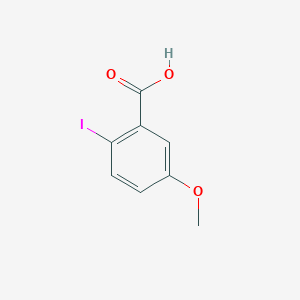

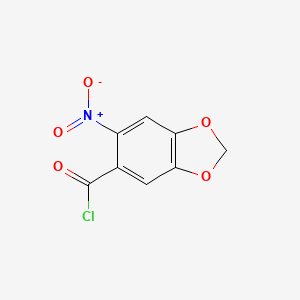

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .

Molecular Structure Analysis

The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .Scientific Research Applications

Anticancer Agent Development

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: has been utilized in the synthesis of indole-based compounds with potential anticancer properties. These compounds have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these molecules could lead to the development of more potent anticancer agents.

Antifungal Applications

Derivatives of 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole have been explored for their antifungal activities. Some synthesized compounds displayed promising results against pathogens like G. zeae, F. oxysporum, and C. mandshurica, indicating potential use in agricultural fungicides .

Tubulin Polymerization Modulation

The indole nucleus, often found in molecules containing 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole , is a key structural motif in the design of antitubulin agents. These agents target microtubule assembly, causing mitotic blockade and cell apoptosis, which is crucial in cancer treatment .

Bioactive Molecule Synthesis

The compound serves as a building block in the synthesis of bioactive molecules with a broad spectrum of biological activities. This includes the development of plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Molecular Diversity Studies

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: is used in molecular diversity studies to create a variety of structurally diverse molecules. This aids in understanding the relationship between molecular structure and biological activity, which is fundamental in drug discovery .

Chemical Education and Research

Due to its versatile applications in synthesizing bioactive compounds, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is also valuable in chemical education. It provides a practical example of how chemical synthesis can lead to compounds with significant real-world applications, thereby enriching the learning experience for students and researchers .

properties

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |

CAS RN |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)